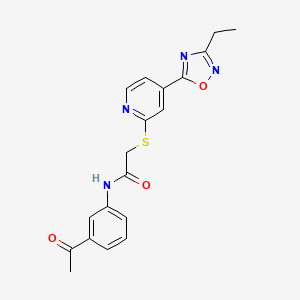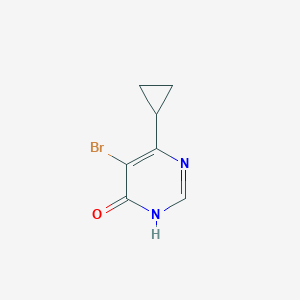
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1158291-14-5 . It has a molecular weight of 300.79 and its IUPAC name is 1-(3,4-dimethoxybenzoyl)-4-piperidinamine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3.ClH/c1-18-12-4-3-10 (9-13 (12)19-2)14 (17)16-7-5-11 (15)6-8-16;/h3-4,9,11H,5-8,15H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 300.79 . The InChI code provides information about its molecular structure .Scientific Research Applications
Antineoplastic Activity
The compound 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride has been studied for its potential in cancer treatment. Research has shown that similar compounds have exhibited significant inhibitory effects on cancer cell growth. For instance, Pettit et al. (2003) synthesized and evaluated derivatives of this compound, finding high levels of activity against various human and animal cancer cell lines, particularly through the inhibition of tubulin polymerization (Pettit et al., 2003).
Conformational Analysis
The conformational properties of related compounds have been extensively studied, which is essential for understanding their biological activities. Ribet et al. (2005) conducted a detailed conformational analysis of a structurally similar compound, contributing to the knowledge of how these compounds interact at the molecular level (Ribet et al., 2005).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus of several studies. This research is critical for the development of new drugs and understanding their properties. For example, Marvanová et al. (2016) designed and synthesized new compounds as potential antihypertensive agents, providing insights into the molecular structure and properties of these types of compounds (Marvanová et al., 2016).
Antimicrobial and Antioxidant Properties
There has been research into the antimicrobial and antioxidant properties of similar compounds. Such studies expand the potential therapeutic applications of these molecules. For instance, Gouda (2012) investigated the antioxidant properties of new derivatives, highlighting the diverse applications of these compounds in disease treatment and prevention (Gouda, 2012).
Safety and Hazards
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-7-5-11(15)6-8-16;/h3-4,9,11H,5-8,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOVYBLNTCUYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)





![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)
![2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2427327.png)



